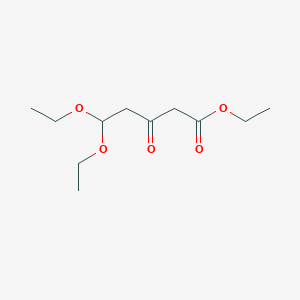

Ethyl 5,5-diethoxy-3-oxopentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5-diethoxy-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-4-14-10(13)7-9(12)8-11(15-5-2)16-6-3/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUWDIPNEGSWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)CC(=O)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237743 | |

| Record name | Pentanoic acid, 5,5-diethoxy-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83124-88-3 | |

| Record name | Pentanoic acid, 5,5-diethoxy-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83124-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5,5-diethoxy-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Innovations for Ethyl 5,5 Diethoxy 3 Oxopentanoate

Classical and Established Synthesis Pathways

The traditional synthesis of Ethyl 5,5-diethoxy-3-oxopentanoate and similar β-keto esters relies on fundamental organic reactions, including condensation, esterification, and the use of protected functional groups.

Condensation Reactions with Related Precursors

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters. libretexts.orglibretexts.org This reaction involves the base-promoted condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile. libretexts.org For the synthesis of this compound, a "crossed" Claisen condensation is employed. utexas.edu

This specific synthesis would involve the reaction between Ethyl 3,3-diethoxypropanoate and Ethyl acetate (B1210297) . A strong base, such as sodium ethoxide, is required to deprotonate the α-hydrogen of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of Ethyl 3,3-diethoxypropanoate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the final product, this compound. libretexts.org Using a full equivalent of base is crucial as it deprotonates the resulting β-keto ester, which has a highly acidic proton between the two carbonyl groups, driving the equilibrium toward the product. libretexts.org

Esterification Approaches for β-Keto Ester Formation

While direct esterification is fundamental to creating the precursor esters, transesterification is a more relevant approach for modifying the final β-keto ester product. nih.gov Transesterification is the process of exchanging the alcohol group of an ester with another alcohol, a reaction often catalyzed by acids or bases. nih.govthieme-connect.com This method is particularly effective for β-keto esters, which can be selectively transesterified over other ester types, likely proceeding through a chelated enol intermediate. nih.gov

Various catalysts can facilitate this transformation, including:

Boric acid and its derivatives, which are environmentally benign options. nih.govnih.gov

Amine catalysts like 4-DMAP (4-Dimethylaminopyridine).

Metal catalysts , such as those based on yttria-zirconia, which act as solid Lewis acids. thieme-connect.com

Enzymes , like lipases, which offer high selectivity under mild conditions. bohrium.com

The initial precursors themselves, such as Ethyl 3,3-diethoxypropanoate, are typically synthesized via methods like the Fischer-Speier esterification, where the corresponding carboxylic acid (3,3-diethoxypropanoic acid) is refluxed with ethanol (B145695) in the presence of an acid catalyst. wikipedia.org

Strategies Involving Protected Propanoate Derivatives

The synthesis of this compound is critically dependent on the use of a protected propanoate derivative, specifically Ethyl 3,3-diethoxypropanoate . orgsyn.org In this molecule, the diethyl acetal (B89532) group serves as a protecting group for a highly reactive aldehyde functionality at the γ-position. This protection is essential to prevent unwanted side reactions during the base-catalyzed Claisen condensation.

Ethyl 3,3-diethoxypropanoate is a stable and storable liquid that can be prepared through several methods. orgsyn.org One effective synthesis involves the reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) with ethanol in the presence of anhydrous potassium carbonate. chemicalbook.com This protected precursor is a valuable building block, not only for the target compound but also for a wide range of other molecules, including various heterocycles. orgsyn.org

Modern Catalytic Approaches

While classical methods are well-established, modern catalysis offers new pathways for the synthesis and modification of β-keto esters, often with improved efficiency and selectivity.

Homogeneous Transition Metal Catalysis for Analogous Compounds

Although specific transition metal-catalyzed syntheses for this compound are not widely documented, extensive research on analogous β-keto esters demonstrates the potential of these methods. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are particularly powerful.

For example, Iridium-catalyzed asymmetric hydrogenation of various β-keto esters has been developed using chiral ferrocenyl P,N,N-ligands, affording the corresponding β-hydroxy esters with high enantioselectivity (up to 95% ee). rsc.org Similarly, ruthenium complexes have been extensively studied for the asymmetric hydrogenation of β-keto esters, providing access to optically pure β-hydroxy esters, which are valuable chiral building blocks. acs.orgnih.gov

Rhodium catalysts are highly effective for the hydrogenation of carbonyl compounds, including the keto group within β-keto esters. Asymmetric hydrogenation using chiral rhodium complexes can convert the prochiral ketone of a β-keto ester into a chiral β-hydroxy ester with high levels of stereocontrol.

Studies on exocyclic α,β-unsaturated carbonyl compounds have shown that Rh/bisphosphine-thiourea catalysts can achieve excellent yields and enantioselectivities (up to 99% ee), where hydrogen bonding between the substrate and catalyst plays a critical role. rsc.org While the target molecule, this compound, is saturated, these findings are applicable to the asymmetric reduction of its keto group. The reaction would involve the addition of hydrogen across the C=O bond, transforming the 3-oxo group into a 3-hydroxy group. The efficiency and enantioselectivity of this transformation would depend heavily on the choice of the chiral phosphine (B1218219) ligand attached to the rhodium center.

Below is a table summarizing the performance of various transition metal catalysts in the asymmetric hydrogenation of representative β-keto ester substrates, illustrating the potential for synthesizing chiral derivatives.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ir-Ferrocenyl P,N,N Complex | Ethyl benzoylacetate | Ethyl (S)-3-hydroxy-3-phenylpropanoate | >99 | 95 | rsc.org |

| Ru-BINAP | Ethyl acetoacetate (B1235776) | Ethyl (R)-3-hydroxybutanoate | 100 | 99 | acs.org |

| PEDH Enzyme | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99 | nih.gov |

| Rh-ZhaoPhos (analogy) | Exocyclic α,β-unsaturated lactam | Chiral α-substituted lactam | 99 | 99 | rsc.org |

Ruthenium-Catalyzed Hydrogenation Studies

Ruthenium complexes have emerged as highly effective catalysts for the hydrogenation of β-keto esters, offering a pathway to the corresponding β-hydroxy esters. While specific studies on the ruthenium-catalyzed hydrogenation of this compound are not extensively documented in publicly available literature, the general principles and catalyst systems developed for analogous β-keto esters are directly applicable.

The hydrogenation of β-keto esters using ruthenium catalysts typically involves the use of a chiral phosphine ligand to induce enantioselectivity. These reactions are generally carried out under hydrogen pressure in a suitable solvent. The choice of ligand, solvent, and reaction conditions can significantly influence both the conversion and the enantiomeric excess (e.e.) of the product.

For instance, research on other γ-heteroatom substituted β-keto esters has demonstrated that ruthenium catalysts bearing chiral ligands can achieve high enantioselectivities. These studies provide a strong basis for developing efficient hydrogenation protocols for this compound to produce chiral Ethyl 3-hydroxy-5,5-diethoxypentanoate.

Asymmetric Hydrogenation for Chiral Derivatization

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds from prochiral substrates like this compound. The reduction of the ketone functionality can lead to the formation of a new stereocenter, and controlling the stereochemical outcome is crucial for the synthesis of enantiomerically pure products.

The general approach involves a transition metal catalyst, often based on ruthenium or rhodium, complexed with a chiral ligand. The chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Ligand Design and Catalyst Optimization for Enantioselectivity

The design of chiral ligands is paramount in achieving high enantioselectivity in asymmetric hydrogenation. A vast array of chiral phosphine ligands has been developed and successfully applied to the reduction of β-keto esters. These ligands often possess C2 symmetry and a rigid backbone to create a well-defined chiral pocket around the metal center.

Key factors in ligand design that influence enantioselectivity include:

Bite Angle: The P-M-P angle in bidentate phosphine ligands can affect both the activity and selectivity of the catalyst.

Steric Hindrance: Bulky substituents on the phosphine atoms can create steric repulsion that favors the approach of the substrate from a specific direction.

Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the ligand can modulate the reactivity of the metal center.

The optimization of the catalyst system also involves screening different metal precursors, solvents, and reaction conditions such as temperature and hydrogen pressure to achieve the best performance for a specific substrate.

Diastereoselective Reduction Strategies

In cases where the substrate already contains a stereocenter, the focus of the reduction shifts to diastereoselectivity. For derivatives of this compound that may have existing chiral centers, controlling the formation of the new stereocenter relative to the existing one is critical.

Diastereoselective reduction strategies often rely on the inherent stereochemical bias of the substrate or the use of specific reagents that can override this bias. For β-keto esters, both substrate-controlled and reagent-controlled methods have been developed. These can involve the use of chelating agents to lock the conformation of the substrate or the use of bulky reducing agents that approach the carbonyl group from the less hindered face.

Biocatalytic and Green Chemistry Perspectives in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Biocatalysis and the principles of green chemistry offer promising alternatives to traditional chemical processes for the synthesis of compounds like this compound and its derivatives.

Enzymatic Methods for Stereoselective Transformations

Enzymes, particularly ketoreductases (KREDs), have proven to be highly efficient and selective catalysts for the reduction of β-keto esters. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes offers several advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), high enantioselectivity, and the use of water as a solvent. nih.govnih.gov

The reduction of various β-keto esters using baker's yeast has been extensively studied and often provides access to the corresponding β-hydroxy esters with high enantiomeric excess. ethz.chstudycorgi.com The stereochemical outcome of the reduction can sometimes be influenced by the substrate structure and the specific enzymes present in the yeast strain. nih.gov Engineered yeast strains with overexpressed or deleted specific reductase genes have been developed to improve the stereoselectivity for certain substrates. nih.gov

The general procedure for a yeast-mediated reduction involves incubating the β-keto ester with a suspension of baker's yeast in water, often with a co-substrate like glucose to provide the necessary reducing equivalents (NAD(P)H). ethz.ch

Table 1: Representative Biocatalytic Reduction of β-Keto Esters

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Reference |

| Ethyl acetoacetate | Baker's Yeast | (S)-Ethyl 3-hydroxybutanoate | >85% | ethz.ch |

| Ethyl benzoylformate | Baker's Yeast | (R)-Ethyl mandelate | >90% | nih.gov |

This table presents data for analogous compounds to illustrate the potential of biocatalytic methods.

Sustainable Synthetic Routes and Process Optimization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ispe.orgpfizer.comnih.govijbpas.commdpi.com In the context of synthesizing this compound and its derivatives, this involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

Catalysis: Employing catalytic methods, both chemical and enzymatic, to reduce the need for stoichiometric reagents and minimize waste. pfizer.com

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact. Water is an ideal green solvent for many biocatalytic reactions. pfizer.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Process optimization plays a crucial role in improving the sustainability of a synthetic route. This can involve optimizing reaction conditions to maximize yield and selectivity, developing efficient methods for product isolation and purification, and implementing catalyst recycling strategies. The use of biocatalysts, which operate under mild conditions and are biodegradable, aligns well with the goals of green chemistry. mdpi.com

Reactivity Profiles and Mechanistic Investigations of Ethyl 5,5 Diethoxy 3 Oxopentanoate

Core Reactivity of the β-Keto Ester Moiety

The β-keto ester group is the most reactive portion of the molecule, characterized by a ketone and an ester functional group separated by a methylene (B1212753) unit. This arrangement confers unique reactivity upon the molecule.

Nucleophilic Addition Reactions at the Keto Group

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles.

Under acidic conditions, the keto group can react with alcohols to form hemiacetals and subsequently acetals. This reaction is a standard method for protecting the ketone functionality during reactions at other sites of the molecule.

The keto group can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, offering good chemoselectivity by typically not reducing the ester functionality under mild conditions.

Nucleophilic Substitution Reactions at the Ester Group

The ethyl ester group can undergo nucleophilic acyl substitution, most notably transesterification. When heated in the presence of an alcohol and an acid or base catalyst, the ethoxy group can be exchanged for a different alkoxy group. This reaction is reversible, and its outcome is often dictated by the relative concentrations of the alcohols.

Keto-Enol Tautomerism and its Influence on Reactivity

Like other β-dicarbonyl compounds, Ethyl 5,5-diethoxy-3-oxopentanoate exists as an equilibrium mixture of its keto and enol tautomers. The presence of the enol form is significant as it provides a nucleophilic C=C double bond, which can participate in various reactions. The equilibrium position is influenced by factors such as the solvent and temperature. The enol form can be stabilized by intramolecular hydrogen bonding.

A notable reaction demonstrating the reactivity of the active methylene group, facilitated by keto-enol tautomerism, is its condensation with N,N-dimethylformamide dimethylacetal. In a documented synthesis, this compound was reacted with N,N-dimethylformamide dimethylacetal at room temperature to produce ethyl (Z)-2-((dimethylamino)methylene)-5,5-diethoxy-3-oxopentanoate in high yield. google.comgoogle.com This transformation highlights the nucleophilic character of the α-carbon in the β-keto ester system.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | N,N-Dimethylformamide dimethylacetal | Ethyl (Z)-2-((dimethylamino)methylene)-5,5-diethoxy-3-oxopentanoate | 86% | google.comgoogle.com |

Reactivity of the Diethoxy Acetal (B89532) Functionality

The diethoxy acetal group at the C5 position is generally stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality from which it is derived. However, this stability is pH-dependent.

Hydrolysis and Aldehyde Regeneration Pathways

The diethyl acetal group in this compound serves as a protected form of an aldehyde. This protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the aldehyde functionality. This process, known as hydrolysis, is a fundamental transformation that unmasks the reactive aldehyde for subsequent reactions.

The hydrolysis is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol yields the free aldehyde. The efficiency of this deprotection is crucial for synthetic routes that require the aldehyde group to be revealed at a specific stage.

Table 1: General Conditions for Acetal Hydrolysis | Reagent | Solvent | Temperature | Notes | | :--- | :--- | :--- | :--- | | Aqueous HCl | Acetone (B3395972), THF, or Dioxane | Room Temperature to Reflux | Common and effective method. | | Acetic Acid / Water | Heat | Mildly acidic conditions. | | Solid Acid Catalysts | Various organic solvents | Varies | Can offer easier workup and catalyst recycling. |

Condensation Reactions Involving the Acetallized Carbonyl

While the acetal itself is unreactive in condensation reactions, its hydrolysis can be performed in situ to generate the corresponding aldehyde, which can then participate in various condensation reactions. However, the more common reactive site for condensation in the parent molecule is the active methylene group (C4), which is flanked by two carbonyl groups (the ketone at C3 and the ester at C1), making its protons acidic and easily removable by a base.

This allows this compound to act as a nucleophile in base-catalyzed condensation reactions. For instance, it can undergo Claisen-type condensations. The Claisen condensation involves the reaction of two ester molecules, or an ester and a ketone, in the presence of a strong base to form a β-keto ester or a β-diketone. libretexts.org In the case of this compound, intramolecular condensation is not feasible. However, it can react with other electrophilic partners. The mechanism generally proceeds through the formation of an enolate ion at the C4 position, which then attacks the carbonyl group of another molecule. libretexts.org

Multi-Component and Cascade Reactions

The multifunctional nature of this compound makes it an excellent substrate for multi-component and cascade reactions, where multiple bonds are formed in a single synthetic operation. This leads to a rapid increase in molecular complexity and is a key strategy in modern organic synthesis.

Participation in Domino Cyclization Reactions

This compound and its analogs are valuable precursors for the synthesis of heterocyclic compounds through domino or cascade cyclization reactions. These reactions are designed so that the product of one step is the substrate for the next, all occurring in the same pot.

For example, analogs like ethyl trifluoropyruvate have been shown to participate in three-component domino cyclizations with methyl ketones and amino alcohols to form γ-lactam annulated oxazacycles. nih.gov This type of reaction highlights the ability of the keto-ester functionality to engage in sequential bond-forming events. A proposed domino mechanism for the formation of tetrahydropyrrolo[2,1-b]oxazacycles was confirmed through stepwise synthesis, involving the initial preparation of aldol (B89426) and bis-aldol adducts. nih.gov Although this specific example uses a fluorinated analog, the underlying reactivity principles are applicable to this compound, where the acetal can be hydrolyzed to the aldehyde to initiate similar cascades.

Integration into Complex Mechanistic Sequences (e.g., Reformatsky-type processes for analogs)

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orgorganic-chemistry.org While this compound itself does not directly participate as the α-halo ester, its analogs and derivatives can be integrated into Reformatsky-type sequences.

More broadly, the term "Reformatsky-type reaction" now encompasses metal insertion into carbon-halogen bonds activated by adjacent carbonyl groups, followed by condensation with an electrophile. nih.govbeilstein-journals.org These reactions are advantageous as they proceed under neutral conditions, allowing for excellent functional group tolerance. nih.gov For instance, an aldehyde generated from the hydrolysis of this compound could serve as the electrophilic partner in a Reformatsky reaction with an α-bromo or α-iodo ester.

Recent advancements have expanded the scope of this reaction to include various metals and chiral ligands to induce stereoselectivity. nih.gov For example, samarium(II) iodide has been used to mediate diastereoselective Reformatsky reactions. beilstein-journals.org The integration of molecules like this compound into these complex, metal-mediated transformations underscores their utility in constructing elaborate molecular architectures.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Hydrochloric acid |

| Sulfuric acid |

| Acetic acid |

| Ethyl trifluoropyruvate |

| Ethyl bromoacetate |

| Ethyl iodoacetate |

| Samarium(II) iodide |

Advanced Applications of Ethyl 5,5 Diethoxy 3 Oxopentanoate in Organic Synthesis

Building Block in Pharmaceutical Intermediate Synthesis

The structural framework of ethyl 5,5-diethoxy-3-oxopentanoate makes it an attractive starting material for the synthesis of key components of widely used pharmaceuticals. Its carbon backbone is particularly suited for elaborating the side chains of major drug classes.

Statins are a class of lipid-lowering medications that are among the most prescribed drugs globally. nih.gov Their molecular architecture consists of a complex heterocyclic core attached to a characteristic chiral 3,5-dihydroxyheptenoic or heptanoic acid side chain. researchgate.net The synthesis of this enantiomerically pure side chain is a critical challenge in the manufacturing of synthetic statins like Rosuvastatin and Atorvastatin. nih.govresearchgate.net

While direct synthesis pathways for Rosuvastatin and Atorvastatin from this compound are not extensively detailed in primary literature, its close analog, ethyl 5,5-dimethoxy-3-oxopentanoate, has been utilized. researchgate.net A retrosynthetic analysis suggests that the diethoxy compound is a highly plausible precursor for the statin side chain, which would be formed via key reduction and carbon-carbon bond-forming steps. researchgate.net

The therapeutic efficacy of statins is critically dependent on the specific stereochemistry of the two hydroxyl groups on their side chain. researchgate.net The biocatalytic production of these chiral side chains is a subject of intense academic and industrial interest. nih.gov A prominent strategy involves the stereoselective reduction of a β,δ-diketo ester. nih.gov

In a pathway analogous to that using ethyl 5,5-dimethoxy-3-oxopentanoate, the synthesis of the chiral side chain would begin with the asymmetric reduction of the 3-oxo group of this compound. researchgate.net This step, often achieved with high enantioselectivity using enzymatic or chiral chemical catalysts, would yield ethyl (3R)-3-hydroxy-5,5-diethoxypentanoate. Subsequent chemical steps would involve the deprotection of the acetal (B89532) to reveal an aldehyde, which is then extended and further reduced to install the second chiral center, ultimately forming the complete (3R, 5S)-dihydroxyheptenoate side chain precursor.

| Intermediate | Description | Key Transformation |

| This compound | Starting β-ketoester with a protected aldehyde. | Asymmetric reduction of the ketone. |

| Ethyl (3R)-3-hydroxy-5,5-diethoxypentanoate | Chiral alcohol intermediate. | Hydrolysis of the acetal to unmask the aldehyde. |

| (3R, 5S)-dihydroxyheptenoate derivative | The target chiral side chain for statins. | Chain extension followed by a second stereoselective reduction. |

The final assembly of many synthetic statins involves coupling the chiral side chain with the drug's heterocyclic core. The Wittig reaction and, more commonly, the Horner-Wadsworth-Emmons (HWE) reaction are powerful olefination methods used for this purpose. These reactions form the crucial carbon-carbon double bond that links the two major fragments of the molecule.

In a typical HWE approach, the chiral side chain, prepared from a precursor like this compound, is converted into a phosphonate (B1237965) reagent. For instance, a key intermediate like methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate (B1226103) is condensed with a pyrimidine (B1678525) carbaldehyde to construct the core of Rosuvastatin. This strategy highlights how a C6 phosphonate ylide, derivable from a C5 pentanoate precursor, is coupled with the heterocyclic aldehyde to form the heptenoate structure of the final drug. The HWE reaction is favored on an industrial scale because the dialkylphosphate byproduct is water-soluble and easily removed.

The incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacological properties. However, the use of a trifluoro analog of this compound in the synthesis of fluorinated bioactive compounds is not extensively documented in the reviewed scientific literature. While the synthesis of various fluorinated heterocycles and acyclic nucleosides is an active area of research, specific pathways originating from this particular fluorinated precursor are not prominently reported.

Precursors to Statins (e.g., Rosuvastatin, Atorvastatin) and Related HMG-CoA Reductase Inhibitors

Synthesis of Nitrogen Heterocycles

Heterocyclic compounds containing nitrogen are foundational scaffolds in medicinal chemistry, present in a vast number of pharmaceuticals. This compound and its derivatives serve as versatile building blocks for constructing these complex ring systems.

A significant application of a derivative of this compound is in the synthesis of the thieno[2,3-c]isothiazole ring system. Research has shown that the reaction of ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide in boiling toluene (B28343) yields Thieno[2,3-c]isothiazole-3-carboxylic acid. publish.csiro.au

This discovery was notable as it corrected a previous report that had misidentified the product as the isomeric thieno[3,4-d]isothiazole-4-carboxylic acid. publish.csiro.au The structure was confirmed by NMR spectroscopy, which revealed the presence of two adjacent aromatic protons, consistent with the thieno[2,3-c]isothiazole structure. publish.csiro.au The reaction proceeds through the formation of an intermediate ethyl 3-cyano-2,5-dithioxopentanoate, which then undergoes cyclization to form the final fused heterocyclic product. publish.csiro.au The parent thieno[2,3-c]isothiazole can subsequently be obtained via decarboxylation. publish.csiro.au

| Reactant | Reagent | Product | Significance |

| Ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate | Phosphorus pentasulfide (P₄S₁₀) | Thieno[2,3-c]isothiazole-3-carboxylic acid | Corrected a previously assumed chemical structure and provided a reliable route to the thieno[2,3-c]isothiazole core. publish.csiro.au |

Role in Direct Imine Acylation Methodology for Spirocyclic and Pyridone Scaffolds

The direct acylation of imines with a suitable acyl donor represents a powerful strategy for the construction of complex nitrogen-containing molecules. However, based on the available scientific literature, a specific role for this compound in direct imine acylation methodologies for the synthesis of spirocyclic and pyridone scaffolds is not prominently documented. Research in this area often highlights other types of acylating agents and substrates. Spirocyclic systems, which contain two rings connected by a single atom, are of increasing interest in medicinal chemistry due to their structural novelty and three-dimensionality. The synthesis of these scaffolds is an active area of research, employing various synthetic routes.

Application in β-Carboline and Indoloquinolizidine Synthesis

β-Carbolines and indoloquinolizidines are core structures in a vast number of biologically active alkaloids. The synthesis of these frameworks is a key objective in natural product chemistry. Classic and modern synthetic routes to β-carbolines, such as the Pictet-Spengler and Bischler-Napieralski reactions, typically utilize tryptophan or tryptamine (B22526) derivatives as starting materials. While this compound is a functionalized five-carbon building block, its direct application as a key intermediate in the mainstream synthesis of β-carboline or indoloquinolizidine alkaloids is not described in the reviewed literature. The construction of these specific alkaloid systems generally relies on precursors that already contain the indole (B1671886) or a related nitrogen heterocycle.

Precursor for Diverse Chemical Scaffolds

This compound serves as a valuable starting material for a variety of complex molecules, leveraging the reactivity of its ketone and ester functionalities, as well as the protected aldehyde equivalent at the C5 position.

Preparation of 3-Hydroxy-pentanoic Diacid Derivatives

The synthesis of 3-hydroxy-pentanoic diacid derivatives is a significant transformation, as these products are valuable intermediates for various pharmacologically active compounds. Patent literature describes that 3-oxo-pentanoic diacid derivatives can be catalytically reduced to the corresponding 3-hydroxy-pentanoic diacid derivatives with high enantiomeric excess. Furthermore, it has been shown that 3-hydroxy pentanoic diacid derivatives can be obtained from 5,5-dimethoxy-3-hydroxy-pentanoate derivatives, which are themselves accessible via the catalytic hydrogenation of the corresponding 5,5-dimethoxy-3-oxopentanoate derivatives. This highlights a pathway where the 3-keto group of a precursor related to this compound is reduced to a hydroxyl group, and the acetal at C5 is converted to a carboxylic acid, yielding the target diacid.

Table 1: Synthetic Pathway from 3-Oxopentanoate (B1256331) Analogues to 3-Hydroxy-pentanoic Diacid Derivatives

| Step | Starting Material Type | Transformation | Product Type |

|---|---|---|---|

| 1 | 5,5-Dialkoxy-3-oxopentanoate | Catalytic Hydrogenation | 5,5-Dialkoxy-3-hydroxypentanoate |

This table illustrates a general pathway based on related precursors.

Utility in Constructing Iridoids and Alkaloid Analogues

Iridoids are a class of monoterpenoids characterized by a cyclopentane (B165970) ring fused to a six-membered heterocycle, and they serve as precursors to many complex alkaloids. While this compound possesses a carbon skeleton that could theoretically be incorporated into such structures, its specific use as a primary building block for the construction of iridoids and their corresponding alkaloid analogues is not well-established in the chemical literature. Synthetic strategies towards iridoids more commonly employ starting materials like citronellal (B1669106) or genipin, which already contain the characteristic cyclopentane moiety or a direct precursor to it.

Contributions to Polycyclic Natural Product Synthesis (e.g., Aklavinone (B1666741) derivatives via related intermediates)

The anthracycline antibiotic Aklavinone is a complex polycyclic natural product that has been the target of numerous synthetic efforts. While a direct use of this compound is not noted, a closely related intermediate, methyl 3-oxopentanoate , plays a crucial role in a documented synthetic approach. ucla.edu In this strategy, a key step involves the cyclocondensation of methyl (arylmethyl)propiolate with methyl 3-oxopentanoate to form a substituted coumalate (a 2-pyrone-5-carboxylate). ucla.edu This coumalate then serves as a diene in a subsequent Diels-Alder reaction, a critical step for constructing the polycyclic core of Aklavinone's A-ring. ucla.edu The use of methyl 3-oxopentanoate demonstrates the utility of simple 3-oxopentanoate structures in providing the necessary carbon framework for building complex natural products. ucla.edu

Table 2: Key Reaction Involving a 3-Oxopentanoate Intermediate in Aklavinone Synthesis Approach

| Reactant A | Reactant B | Key Transformation | Intermediate Product | Significance |

|---|---|---|---|---|

| Methyl (arylmethyl)propiolate | Methyl 3-oxopentanoate | Cyclocondensation | Substituted Coumalate | Formation of a key diene for subsequent cycloaddition. ucla.edu |

This table outlines the synthetic utility of a related intermediate, methyl 3-oxopentanoate, in the synthesis of aklavinone precursors. ucla.edu

Computational and Theoretical Studies on Ethyl 5,5 Diethoxy 3 Oxopentanoate and Its Reactivity

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to exploring the molecular structure of organic compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometry and energy of a molecule.

Conformational Analysis and Stability

Due to the presence of multiple single bonds, Ethyl 5,5-diethoxy-3-oxopentanoate possesses significant conformational flexibility. Identifying the most stable conformers is a critical first step in any theoretical study, as these low-energy structures are the most populated at equilibrium and govern the compound's observable properties.

The standard approach for flexible molecules involves a multi-step process. acs.orgacs.org Initially, a broad conformational search is conducted using computationally less expensive methods like molecular mechanics (MM). acs.org This search generates a wide array of possible three-dimensional arrangements. Subsequently, the unique, low-energy conformers identified by MM are subjected to geometry optimization at a higher level of theory, typically DFT. Popular functionals for such tasks on organic molecules include B3LYP or the M06 suite (e.g., M06-2X), paired with a suitable basis set like 6-31G* or larger. acs.orgresearchgate.nettru.ca The M06-2X functional is often noted for its improved performance in systems with dispersion interactions, which are present in this molecule. tru.ca

The relative stability of the conformers is determined by their calculated Gibbs free energies. The results of such an analysis for this compound would typically be presented in a table, ranking the conformers by their relative energies.

Table 1: Illustrative Conformational Analysis Data for this compound This table is for illustrative purposes to show how data from a conformational analysis would be presented. Actual values would require specific calculations.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (°) |

|---|---|---|---|

| Conf-1 | 0.00 | 75.3 | C1-C2-C3-C4 = 178.5 |

| Conf-2 | 0.85 | 18.1 | C1-C2-C3-C4 = -65.2 |

| Conf-3 | 1.50 | 5.5 | C1-C2-C3-C4 = 70.1 |

| Conf-4 | 2.50 | 1.1 | C1-C2-C3-C4 = -175.0 |

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Once the minimum energy conformer is identified, its electronic properties can be analyzed to predict reactivity. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO would likely be localized around the oxygen atoms and potentially the enolizable α-carbon, while the LUMO would be centered on the carbonyl carbons of the ketone and ester groups, which are the primary electrophilic sites. Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic or electrophilic attack.

Table 2: Illustrative FMO Analysis for the Most Stable Conformer of this compound This table is for illustrative purposes. The values are typical for similar organic molecules and would need to be calculated specifically for the title compound.

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 | Moderate electron-donating capability |

| LUMO Energy | -0.5 | Good electron-accepting capability at carbonyl sites |

| HOMO-LUMO Gap | 6.7 | High kinetic stability |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the complete energy landscape of a chemical reaction, providing insights that are often inaccessible through experimental means alone. rsc.orgmdpi.com

Transition State Localization and Energy Profiles

To understand a chemical reaction, such as the hydrolysis of the acetal (B89532) or the reduction of the ketone in this compound, chemists use computational methods to locate the transition state (TS). github.iofiveable.me A transition state is a first-order saddle point on the potential energy surface—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io

Locating a TS typically involves optimizing an initial guess of its geometry. Once found, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For a reaction involving this compound, such as its reduction by sodium borohydride (B1222165), DFT calculations could be used to model the entire reaction pathway, as has been done for other β-keto esters. youtube.com This would involve locating the transition state for the nucleophilic attack of the borohydride on the ketone carbonyl. youtube.com

Stereochemical Outcomes Prediction and Rationalization

When a reaction can produce multiple stereoisomers, computational chemistry can be used to predict and rationalize the stereochemical outcome. researchgate.netrsc.org This is achieved by comparing the activation energies of the different diastereomeric transition states leading to the various products. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus yield the major product. rsc.org

For example, in the asymmetric reduction of the ketone in this compound using a chiral catalyst, there would be two primary transition states to consider, one leading to the (R)-alcohol and the other to the (S)-alcohol. By calculating the Gibbs free energy of these two transition states (ΔG‡R and ΔG‡S), the enantiomeric excess (ee) can be predicted. The difference in activation energies (ΔΔG‡) is directly related to the ratio of the products. This approach has been successfully applied to predict stereoselectivity in a wide range of organic reactions. nd.edunih.gov

Advanced Computational Techniques

Beyond standard DFT calculations, more advanced techniques can provide deeper insights. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study reactions in a complex environment, such as in the active site of an enzyme, by treating the reacting species with high-accuracy QM and the surrounding environment with faster MM methods. numberanalytics.com

Ab initio molecular dynamics (AIMD) simulations can be employed to study the dynamic effects of a reaction, following the atomic motions over time as the reaction proceeds. encyclopedia.pub This can reveal non-intuitive reaction pathways or the role of solvent dynamics. For complex reaction networks, machine learning algorithms are increasingly being used to predict reaction outcomes based on large datasets of known reactions, offering a complementary approach to traditional quantum chemical calculations. mit.eduacs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of β-keto esters and related compounds. DFT methods are based on the calculation of the electron density of a molecule to determine its energy and other properties, offering a favorable balance between computational cost and accuracy.

One of the key areas where DFT is applied to β-keto esters is in the study of keto-enol tautomerism. Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. DFT calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. For instance, studies on the related compound, ethyl acetoacetate (B1235776), have shown that the enol form is stabilized by an intramolecular hydrogen bond. semanticscholar.org DFT calculations have been employed to quantify the energetics of this equilibrium. In a study on the keto-enol tautomerization of ethyl acetoacetate in the presence of ionic liquids, the activation free energy barrier for the direct enol to keto interconversion was calculated to be significant.

Furthermore, DFT is used to analyze the reactivity of these molecules through the calculation of various electronic descriptors. These descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into the nucleophilic and electrophilic nature of different sites within the molecule. This information is crucial for understanding how this compound might interact with other reagents in chemical reactions. For example, computational analyses of β-keto ester analogues have utilized conceptual DFT to study their susceptibility to reactions with biological nucleophiles.

Table 1: Representative DFT-Calculated Energetic Properties for the Keto-Enol Tautomerism of a Model β-Keto Ester (Ethyl Acetoacetate)

| Property | Calculated Value (kcal/mol) | Description |

| Relative Enthalpy (ΔH°) of Enol vs. Keto (Gas Phase) | -3.17 | The negative value indicates that the enol tautomer is enthalpically favored over the keto tautomer in the gas phase for ethyl acetoacetate. |

| Activation Free Energy (ΔG‡) for Direct Enol to Keto Interconversion | 49.4 | This high energy barrier suggests that the uncatalyzed conversion between the enol and keto forms of ethyl acetoacetate is a slow process. |

| Activation Free Energy (ΔG‡) for Cation-Assisted Enol to Keto Interconversion | 21.88 | The presence of a cation from an ionic liquid significantly reduces the energy barrier for the tautomerization of ethyl acetoacetate. |

| Activation Free Energy (ΔG‡) for Anion-Assisted Enol to Keto Interconversion | 10.57 | Anion assistance from an ionic liquid provides the most favorable pathway for the tautomerization of ethyl acetoacetate, demonstrating the lowest energy barrier. |

Note: The data in this table is for the related compound ethyl acetoacetate and serves to illustrate the application of DFT in studying the tautomerism of β-keto esters.

Semi-Empirical Methods and Ab Initio Approaches

Beyond DFT, other computational techniques such as semi-empirical methods and ab initio calculations are also employed to study the properties and reactivity of molecules like this compound.

Ab initio (from first principles) methods are based on solving the Schrödinger equation without the use of experimental parameters. These methods can provide highly accurate results, especially when high levels of theory and large basis sets are used. They are particularly valuable for benchmarking the results of other computational methods and for studying systems where experimental data is scarce. For β-keto esters, ab initio calculations can be used to investigate the fine details of their potential energy surfaces, including the precise geometries of transition states in reactions. For example, ab initio molecular dynamics simulations have been used to study the keto-enol tautomerism of acetone (B3395972) in solution, providing insights into the role of solvent molecules in the reaction mechanism.

Semi-empirical methods are computationally less demanding than ab initio and DFT methods because they use parameters derived from experimental data to simplify the calculations. This makes them particularly suitable for studying large molecules or for performing calculations that require extensive sampling of molecular conformations, which would be computationally prohibitive with more rigorous methods. For a flexible molecule like this compound, which has several rotatable bonds, semi-empirical methods can be used to perform a thorough conformational analysis to identify the most stable three-dimensional structures.

The choice between these methods depends on the specific research question, the size of the molecule, and the desired level of accuracy.

Table 2: Comparison of Computational Approaches for Studying this compound

| Method | Computational Cost | Typical Applications | Key Features |

| Ab Initio | High | Benchmarking, detailed mechanistic studies, calculation of highly accurate properties for smaller systems. | Based on first principles, can be systematically improved, but computationally expensive. |

| Density Functional Theory (DFT) | Moderate | Electronic structure analysis, reactivity studies, calculation of spectroscopic properties, mechanistic investigations. | Good balance of accuracy and computational cost, widely used for a broad range of chemical systems. |

| Semi-Empirical | Low | Conformational analysis of large molecules, rapid screening of many compounds, qualitative reactivity predictions. | Fast calculations, suitable for very large systems, but accuracy is dependent on the parameterization. |

Analytical Methodologies Employed in Research of Ethyl 5,5 Diethoxy 3 Oxopentanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of ethyl 5,5-diethoxy-3-oxopentanoate, providing insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the carbonyl and ether functional groups.

Expected ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures and established chemical shift ranges)

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| CH₃ (ester) | Triplet | 1.2-1.3 | 3H |

| CH₂ (ester) | Quartet | 4.1-4.2 | 2H |

| CH₂ (C4) | Singlet | ~3.5 | 2H |

| CH (C5) | Triplet | 4.8-5.0 | 1H |

| CH₂ (ethoxy) | Quartet | 3.5-3.7 | 4H |

| CH₃ (ethoxy) | Triplet | 1.1-1.2 | 6H |

Expected ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures and established chemical shift ranges)

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (ketone, C3) | 200-205 |

| C=O (ester, C1) | 168-172 |

| CH (acetal, C5) | 100-105 |

| O-CH₂ (ester) | 60-62 |

| CH₂ (C4) | 45-50 |

| CH₂ (C2) | 30-35 |

| O-CH₂ (ethoxy) | 63-67 |

| CH₃ (ethoxy) | 15-17 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules like this compound, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

Expected HRMS Data for this compound (Based on the molecular formula C₁₁H₂₀O₅)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 233.1389 |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, with common fragmentation pathways including the loss of ethoxy groups, the ethyl ester group, and cleavage adjacent to the carbonyl groups.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and ketone carbonyl groups. libretexts.org The C-O stretching vibrations of the ester and ether linkages will also be prominent. docbrown.info

Expected IR Absorption Bands for this compound (Predicted data based on characteristic functional group frequencies)

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (ester) | Stretch | 1735-1750 | Strong |

| C=O (ketone) | Stretch | 1710-1725 | Strong |

| C-O (ester) | Stretch | 1150-1250 | Strong |

| C-O (ether) | Stretch | 1050-1150 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also observable in the Raman spectrum, and the symmetric vibrations of the carbon backbone can provide additional structural insights.

Chromatographic and Separation Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. libretexts.org It is frequently used to determine the purity of a sample and to follow the course of a reaction by observing the disappearance of starting materials and the appearance of products. For a β-keto ester like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly employed. The polarity of the solvent system can be adjusted to achieve an optimal Rf value, which for β-keto esters is generally in the range of 0.3-0.5 for effective separation and visualization. researchgate.net Visualization can be achieved under UV light if the compound is UV-active, or by using staining reagents that react with the functional groups present.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govacs.orgresearchgate.netacs.orgajevonline.org this compound, being a moderately volatile compound, can be analyzed by GC. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is important for good resolution. The oven temperature is programmed to ramp up to ensure the elution of the compound in a reasonable time with a good peak shape. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range.

For complex mixtures containing related volatile compounds, more advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC/TOFMS) can be employed. This provides enhanced separation power and detailed mass spectral information for confident identification of individual components.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Catalytic Systems for Enhanced Enantioselectivity

The presence of a prochiral ketone in ethyl 5,5-diethoxy-3-oxopentanoate makes it an ideal substrate for asymmetric catalysis, aiming to produce chiral β-hydroxy esters, which are valuable intermediates in pharmaceuticals. rsc.orgnih.gov Future research is geared towards the development of highly efficient and enantioselective catalytic systems for the reduction of the keto group.

Current research on similar β-keto esters has demonstrated the efficacy of various catalytic systems. For instance, enzyme-catalyzed reductions using dehydrogenases/reductases from microorganisms have shown excellent enantioselectivity for a range of β-keto esters. nih.govnih.gov Specifically, (S)-1-phenylethanol dehydrogenase (PEDH) has been successfully applied to the asymmetric reduction of numerous prochiral ketones and β-keto esters, yielding enantiopure secondary alcohols. nih.gov The development of novel, robust thermophilic alcohol dehydrogenases, which can be co-immobilized with cofactors like NADH, presents a promising approach for creating self-sufficient and reusable biocatalysts for the asymmetric reduction of β-ketoesters. rsc.org

In parallel, metal-catalyzed asymmetric hydrogenation is a powerful tool. Chiral ruthenium-BINAP complexes are well-established for the highly enantioselective reduction of β-keto esters. psu.edu More recent developments include the use of chiral ferrocenyl P,N,N-ligands with iridium catalysts, which have demonstrated good to excellent enantioselectivities (up to 95% ee) for the hydrogenation of a variety of β-keto esters. rsc.org The exploration of linked-BINOL ligands in lanthanide-containing heterometallic complexes has also shown promise in tuning the catalyst profile for asymmetric Michael reactions of β-keto esters, a concept that could be adapted for reductions. msu.edu

Future efforts will likely focus on designing catalysts that can tolerate the acetal (B89532) functionality while achieving high enantiomeric excess for the ketone reduction. This includes the screening of new ligands, the use of synergistic catalytic systems (e.g., combining different metal catalysts), and the application of organocatalysts, such as cinchona-derived catalysts, which have been effective in the asymmetric peroxidation of unsaturated β-keto esters. nih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of β-Keto Esters

| Catalyst Type | Example | Advantages | Potential for this compound |

| Biocatalysts | (S)-1-phenylethanol dehydrogenase (PEDH) | High enantioselectivity, mild reaction conditions | High potential due to substrate similarity. |

| Metal Catalysts | Ir-ferrocenyl P,N,N-ligands | High efficiency and enantioselectivity | Promising, requires catalyst screening for compatibility with the acetal. |

| Organocatalysts | Cinchona-derived catalysts | Metal-free, mild conditions | Applicable for various transformations beyond reduction. |

Exploration of New Synthetic Transformations Utilizing the Unique Multifunctionality

The dual functionality of this compound opens doors to novel synthetic transformations that go beyond simple reductions. The β-keto ester moiety can act as a nucleophile in various C-C bond-forming reactions, while the acetal can be a precursor to an aldehyde functionality under acidic conditions.

Palladium-catalyzed reactions of allylic β-keto esters have been shown to generate palladium enolates, which can undergo a variety of subsequent transformations including aldol (B89426) condensations and Michael additions. nih.gov Applying this chemistry to this compound could lead to the synthesis of complex, polyfunctional molecules under neutral conditions. Furthermore, β,γ-unsaturated α-ketoesters have emerged as versatile synthons in catalytic asymmetric transformations, participating in diverse annulation reactions. nih.gov This suggests that derivatives of this compound could be employed in similar cycloaddition strategies.

The acetal group can be strategically unmasked to reveal an aldehyde, which can then participate in a range of reactions. For instance, titanium-mediated cyclizations of β-keto esters with acetals have been reported as a convenient route to cycloalkenones. acs.org This type of intramolecular reaction could be explored with this compound to construct cyclic structures. The mechanism of acetal formation and hydrolysis is well-understood, allowing for precise control over the deprotection step. youtube.comacs.orgyoutube.comyoutube.com

Future research will likely focus on cascade reactions that sequentially or simultaneously transform both the keto-ester and acetal functionalities. For example, an initial enantioselective reduction of the ketone could be followed by an in-situ hydrolysis of the acetal and a subsequent intramolecular aldol condensation to afford complex cyclic products with multiple stereocenters.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and the ability to scale up reactions more efficiently. mit.edursc.orgresearchgate.net this compound, with its potential for diverse reactivity, is an excellent candidate for integration into flow chemistry platforms.

Flow chemistry has been successfully applied to a range of reactions relevant to this molecule, including Claisen condensations, which are often used in the synthesis of β-keto esters. acs.org The use of microreactors can significantly improve reaction rates and yields. For instance, the aldol reaction of a silyl (B83357) enol ether showed a dramatic rate increase when moved from batch to flow, with reaction times dropping from 24 hours to 20 minutes. nih.gov The synthesis of ethyl diazoacetate, a highly reactive compound, has been safely performed in a microreactor, highlighting the potential of flow chemistry for handling sensitive reagents and intermediates that might be involved in the transformations of this compound. mdpi.com

Automated synthesis platforms, which can perform multi-step syntheses with minimal human intervention, are revolutionizing organic chemistry. nih.govnih.govsigmaaldrich.comillinois.edu These platforms often utilize flow chemistry and are capable of performing reaction optimizations and synthesizing libraries of compounds. mit.edu Integrating the chemistry of this compound into such automated systems would enable the rapid exploration of its synthetic potential and the generation of diverse molecular libraries for biological screening.

Expanded Computational Investigations of Complex Reaction Networks

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting the reactivity of complex molecules. nih.gov For this compound, computational studies can provide valuable insights into the transition states of various reactions, helping to rationalize and predict stereochemical outcomes.

Recent studies on β-keto esters have utilized computational analysis to assess their reactivity and potential as antibacterial agents by studying their interactions with quorum-sensing proteins. mdpi.comnih.govresearchgate.net Similar computational approaches could be applied to this compound and its derivatives to predict their biological activity.

Furthermore, computational modeling can be used to elucidate the mechanisms of catalytic reactions. For example, docking experiments have been used to explain the high enantioselectivity of PEDH in the reduction of β-keto esters. nih.gov Such studies can guide the design of new catalysts and substrates for improved performance. As the synthetic transformations involving this compound become more complex, computational investigations will be crucial for mapping out the intricate reaction networks and identifying the most promising synthetic routes.

Design of Novel Analogues with Tunable Reactivity and Application Profiles

The structure of this compound serves as a scaffold for the design of novel analogues with tailored properties. By systematically modifying the ester group, the alkyl chain, and the acetal moiety, it is possible to fine-tune the reactivity and physical properties of the molecule for specific applications.

For instance, the design of β-keto esters with antibacterial activity has been guided by the structure of bacterial autoinducers. mdpi.comnih.govresearchgate.net This approach could be used to design analogues of this compound with potential antimicrobial properties. The synthesis of various β-keto esters from different carboxylic acids has been shown to be a straightforward process, allowing for the creation of diverse libraries of analogues. mdpi.com

The development of new synthetic methods for β-keto esters, such as those utilizing 2,2,6-trimethyl-4H-1,3-dioxin-4-one, provides milder and more efficient routes to a variety of analogues, including those with chiral auxiliaries. allstudyjournal.com The transesterification of β-keto esters is another versatile method for modifying the ester group and introducing different functionalities. nih.govrsc.org

Future research in this area will focus on creating a diverse portfolio of analogues and screening them for a wide range of applications, from pharmaceuticals to materials science. The combination of rational design, efficient synthesis, and high-throughput screening will be key to unlocking the full potential of this versatile chemical scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.